Computed Lipophilicity (XLogP3) of N-Methyl-2-(trifluoromethyl)pyrimidin-5-amine vs. Regioisomer N-Methyl-5-(trifluoromethyl)pyrimidin-2-amine
The target compound exhibits a computed XLogP3-AA value of 1.1, compared to 1.4 for its regioisomer N-methyl-5-(trifluoromethyl)pyrimidin-2-amine, a difference of 0.3 log units that reflects the distinct electronic and steric environments created by exchanging the positions of the CF3 and methylamino groups [1][2]. Both values were calculated using the identical XLogP3 algorithm (PubChem release version), ensuring cross-comparability.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.1 |
| Comparator Or Baseline | N-Methyl-5-(trifluoromethyl)pyrimidin-2-amine (CAS 176214-13-4): XLogP3-AA = 1.4 |
| Quantified Difference | ΔXLogP3 = 0.3 (target compound is less lipophilic by 0.3 log units) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); identical computational method applied to both compounds |
Why This Matters
A 0.3 log unit difference in predicted lipophilicity can translate into measurable differences in membrane permeability, aqueous solubility, and plasma protein binding, making the target compound potentially more suitable for optimization toward oral bioavailability in lead series where lower logP is desired.
- [1] PubChem CID 23544378. N-methyl-2-(trifluoromethyl)pyrimidin-5-amine. Computed Properties: XLogP3-AA 1.1. National Center for Biotechnology Information. View Source
- [2] PubChem CID 11030365. N-methyl-5-(trifluoromethyl)pyrimidin-2-amine. Computed Properties: XLogP3-AA 1.4. National Center for Biotechnology Information. View Source
